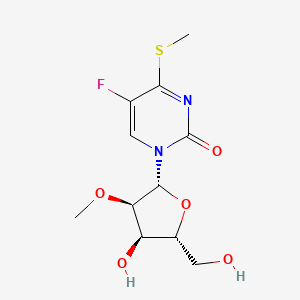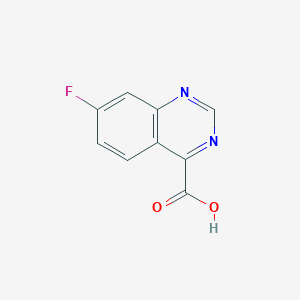![molecular formula C14H25NO3 B1448294 3-Boc-8-羟乙基-3-氮杂双环[3.2.1]辛烷 CAS No. 1341039-65-3](/img/structure/B1448294.png)
3-Boc-8-羟乙基-3-氮杂双环[3.2.1]辛烷
描述
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is a chemical compound with the CAS Number: 1341039-65-3 . It has a molecular weight of 255.36 . The IUPAC name for this compound is tert-butyl (1R,5S)-8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-10-4-5-11(9-15)12(10)6-7-16/h10-12,16H,4-9H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . It should be stored in a refrigerator .科学研究应用
Tropane 生物碱的合成
3-Boc-8-羟乙基-3-氮杂双环[3.2.1]辛烷: 作为立体选择性合成莨菪烷生物碱的关键中间体 。这些生物碱是一类天然存在的化合物,具有广泛的生物活性,包括抗胆碱能、兴奋剂和麻醉剂。该化合物的结构对于构建 8-氮杂双环[3.2.1]辛烷骨架至关重要,该骨架是莨菪烷生物碱家族的核心。
PI3K 抑制剂的开发
该化合物用于开发磷酸肌醇 3-激酶 (PI3K) 抑制剂 。PI3Ks 是一系列参与细胞功能的酶,例如细胞生长、增殖、分化、运动、存活和细胞内运输,这些功能在癌症中经常出现失调。
安全和危害
作用机制
Target of Action
The primary targets of 3-Boc-8-hydroxyethyl-3-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 3-Boc-8-hydroxyethyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
The biochemical pathways affected by 3-Boc-8-hydroxyethyl-3-azabicyclo[32Tropane alkaloids, which share the 8-azabicyclo[321]octane scaffold, are known to affect a wide array of biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Boc-8-hydroxyethyl-3-azabicyclo[32Compounds with the 8-azabicyclo[321]octane scaffold are known to have a wide array of biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Boc-8-hydroxyethyl-3-azabicyclo[32It is known that it is insoluble in water at room temperature but can dissolve in some organic solvents, such as alcohols and esters .
生化分析
Biochemical Properties
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as esterases and proteases. The interactions between 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions .
Cellular Effects
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. This compound may also interact with DNA and RNA, influencing gene expression and protein synthesis. The changes in gene expression induced by 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane can lead to alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light .
Dosage Effects in Animal Models
The effects of 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane vary with different dosages in animal models. At low doses, it may have minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Studies have identified threshold effects, where a specific dosage level results in significant changes in cellular function or metabolism. Toxic effects at high doses may include cellular damage, oxidative stress, and disruption of normal physiological processes .
Metabolic Pathways
3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells. For example, 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. For instance, it may be transported across cell membranes by specific transporters or bind to intracellular proteins that facilitate its distribution within the cell .
Subcellular Localization
The subcellular localization of 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism .
属性
IUPAC Name |
tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-10-4-5-11(9-15)12(10)6-7-16/h10-12,16H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLANJWYOQXQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)






![(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1448232.png)


